molecular formula C6H8BF3N2O2 B8260058 1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid

1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid

Cat. No.: B8260058
M. Wt: 207.95 g/mol
InChI Key: OPYZUESCTRVLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid is a chemical compound that features a pyrazole ring substituted with a trifluoropropyl group and a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid typically involves the reaction of 3-(3,3,3-trifluoropropyl)pyrazole with a boronic acid derivative. One common method is the palladium-catalyzed coupling of 3-(3,3,3-trifluoropropyl)pyrazole with a boronic ester under Suzuki-Miyaura conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate, in a solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BF3N2O2/c8-6(9,10)2-4-12-3-1-5(11-12)7(13)14/h1,3,13-14H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYZUESCTRVLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)CCC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BF3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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